{[(1,3-dioxaindan-5-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate
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Overview
Description
{[(1,3-dioxaindan-5-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of a 1,3-dioxaindan moiety, a carbamoyl group, and a chloropyridine carboxylate, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(1,3-dioxaindan-5-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the 1,3-dioxaindan intermediate. This intermediate is then reacted with a suitable carbamoylating agent to introduce the carbamoyl group. Finally, the chloropyridine carboxylate moiety is attached through a coupling reaction. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
{[(1,3-dioxaindan-5-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution can result in various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[(1,3-dioxaindan-5-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical modifications makes it a valuable tool for investigating biological processes.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structural features allow it to interact with specific molecular targets, making it a promising compound for therapeutic development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of {[(1,3-dioxaindan-5-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
What sets {[(1,3-dioxaindan-5-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate apart from similar compounds is its unique combination of functional groups. This allows for a broader range of chemical reactions and applications, making it a versatile and valuable compound in various fields .
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c17-15-11(2-1-5-18-15)16(21)22-8-14(20)19-7-10-3-4-12-13(6-10)24-9-23-12/h1-6H,7-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWINWWWFRSXPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)COC(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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